molecular formula C17H17FO B1327613 2',3'-Dimethyl-3-(3-fluorophenyl)propiophenone CAS No. 898789-20-3

2',3'-Dimethyl-3-(3-fluorophenyl)propiophenone

Cat. No. B1327613
M. Wt: 256.31 g/mol
InChI Key: CXHVLQXBFJPXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2',3'-Dimethyl-3-(3-fluorophenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis of compounds with fluorophenyl groups and dimethyl substitutions is a common theme in these papers .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from simple precursors to more complex structures. For example, the asymmetric synthesis of a compound with a 3-fluorophenyl group and dimethyl substitutions was achieved using

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Research has explored the properties of similar bicyclic thiophene derivatives to 2',3'-Dimethyl-3-(3-fluorophenyl)propiophenone, particularly in the realm of Nuclear Magnetic Resonance (NMR). Hirohashi, Inaba, and Yamamoto (1975) conducted studies on compounds like 1,5-dimethyl and 3,5-dimethyl-4-(o-fluorophenyl)-1,2-dihydrothieno[2,3-d]-pyrimidin-2-ones, observing 1H, 19F Spin couplings indicative of a through-space mechanism in their 1H NMR spectra Hirohashi, Inaba, & Yamamoto, 1975.

Copper-Catalyzed Transformations

Xu, Wan, Mao, and Pan (2010) demonstrated the synthesis of 2-(phenylthio)phenols from simple phenols and aromatic halides. They utilized a copper(I)-catalyzed tandem transformation of C-S coupling and C-H functionalization, employing a catalyst system involving dimethyl sulfoxide as the oxidant. This highlights the potential of similar compounds in facilitating complex organic syntheses Xu, Wan, Mao, & Pan, 2010.

Photophysical Characterization

El-Daly, Asiri, Khan, and Alamry (2013) investigated the spectral properties of 1-(2,5-dimethyl thiophen-3-yl)-3-(2,4,5-trimethoxy-phenyl)-propenone, a compound with some structural similarity to 2',3'-Dimethyl-3-(3-fluorophenyl)propiophenone. They noted a red shift in emission spectrum with increasing solvent polarity, indicating significant intramolecular charge transfer in the excited state. Such findings are relevant for understanding the photophysical behavior of similar compounds El-Daly, Asiri, Khan, & Alamry, 2013.

Fluorescent Probes for Thiophenols

Sheng, Ye, Liu, He, Ren, and Yin (2016) discovered that cyanine dye, in interaction with amino-substituted thiophenols, underwent significant fluorescence changes, demonstrating the potential of similar compounds in developing fluorescent probes. This can be critical for biological systems where selective sensing of specific molecules is required Sheng, Ye, Liu, He, Ren, & Yin, 2016.

Synthesis of Fluorinated Chromenes

Camps, Coll, Messeguer, and Pericàs (1980) explored the synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes, utilizing reactions with phenols in dry pyridine. Their work provides insight into the synthetic applications of fluorinated compounds, which could extend to derivatives of 2',3'-Dimethyl-3-(3-fluorophenyl)propiophenone Camps, Coll, Messeguer, & Pericàs, 1980.

Safety And Hazards

While specific safety and hazard information for 2’,3’-Dimethyl-3-(3-fluorophenyl)propiophenone is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, and ensuring adequate ventilation during use .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-5-3-8-16(13(12)2)17(19)10-9-14-6-4-7-15(18)11-14/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHVLQXBFJPXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644529
Record name 1-(2,3-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dimethyl-3-(3-fluorophenyl)propiophenone

CAS RN

898789-20-3
Record name 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.